6-(4-((Benzyloxy)carbonyl)piperazin-1-yl)-2-methoxynicotinic acid
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Overview
Description
6-(4-((Benzyloxy)carbonyl)piperazin-1-yl)-2-methoxynicotinic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a benzyloxycarbonyl group and a methoxynicotinic acid moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-((Benzyloxy)carbonyl)piperazin-1-yl)-2-methoxynicotinic acid typically involves multiple steps, starting with the preparation of the piperazine derivative. The benzyloxycarbonyl group is introduced through a reaction with benzyl chloroformate under basic conditions. The methoxynicotinic acid moiety is then attached via a nucleophilic substitution reaction. The overall process requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability. Purification techniques like crystallization and chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-((Benzyloxy)carbonyl)piperazin-1-yl)-2-methoxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Free amine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-((Benzyloxy)carbonyl)piperazin-1-yl)-2-methoxynicotinic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The benzyloxycarbonyl group may enhance the compound’s stability and bioavailability, while the methoxynicotinic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-((Benzyloxy)carbonyl)piperazin-1-yl)acetic acid
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
6-(4-((Benzyloxy)carbonyl)piperazin-1-yl)-2-methoxynicotinic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H21N3O5 |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-methoxy-6-(4-phenylmethoxycarbonylpiperazin-1-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H21N3O5/c1-26-17-15(18(23)24)7-8-16(20-17)21-9-11-22(12-10-21)19(25)27-13-14-5-3-2-4-6-14/h2-8H,9-13H2,1H3,(H,23,24) |
InChI Key |
IIHMKMQVFMGKJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)N2CCN(CC2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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